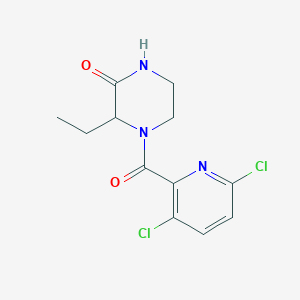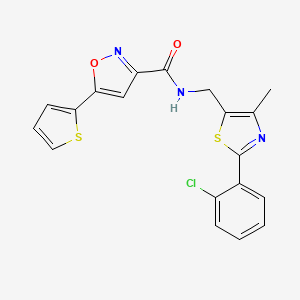![molecular formula C15H18ClNO3 B2995326 (3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1328849-78-0](/img/structure/B2995326.png)
(3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone, also known as CPDUM, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPDUM belongs to the class of spirocyclic compounds, which are characterized by the presence of a spirocyclic ring system. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.
Wissenschaftliche Forschungsanwendungen
METTL3 Inhibition for Cancer Treatment
This compound has been identified as a potent and selective inhibitor of METTL3, a key player in the m6A regulation machinery of RNA. Abnormal levels of m6A have been correlated with cancers such as acute myeloid leukemia (AML) and lymphomas. The inhibition of METTL3 can reduce the m6A/A level of polyadenylated RNA in cancer cell lines, offering a promising therapeutic approach for treating these malignancies .
Epitranscriptomic Modulation
The compound plays a role in the modulation of the epitranscriptome, which includes over 160 distinct RNA modifications. These modifications are crucial for various biological processes, from splicing to translation, stability, and degradation of RNA. Modulating these processes can have significant implications for understanding gene expression regulation and developing novel therapeutic strategies .
Type 2 Diabetes Research
The METTL3/METTL14 protein complex, which is inhibited by this compound, has been implicated in type 2 diabetes. Research in this area could lead to new insights into the disease’s pathogenesis and potential treatments by exploring how m6A modifications affect insulin signaling and glucose metabolism .
Viral Infection Studies
The compound’s ability to affect m6A levels can influence viral gene expression. This is particularly relevant for studying viral infections and developing antiviral therapies, as m6A modifications can impact the life cycle of viruses within host cells .
Stem Cell Differentiation
m6A modifications, regulated by METTL3, play a role in stem cell differentiation. By inhibiting METTL3, this compound could be used to study the differentiation pathways and potentially develop methods to control stem cell fate, which is vital for regenerative medicine .
Circadian Rhythm Regulation
Research has shown that m6A modifications can influence the circadian clock. The compound’s effect on METTL3 activity could provide a tool for researchers to delve into the molecular mechanisms underlying circadian rhythms and address sleep disorders or other circadian-related issues .
Wirkmechanismus
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-13-4-1-3-12(11-13)14(18)17-7-5-15(6-8-17)19-9-2-10-20-15/h1,3-4,11H,2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXRTUAHTFESHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

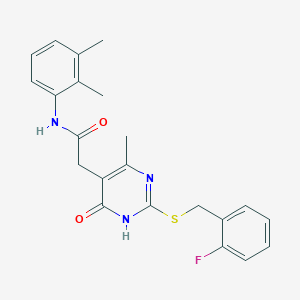
![4-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]morpholine](/img/structure/B2995246.png)
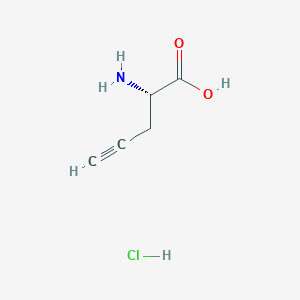

![Tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B2995250.png)
![3-(2-bromophenoxy)-9-(pyridin-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2995251.png)
![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2995253.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2995257.png)

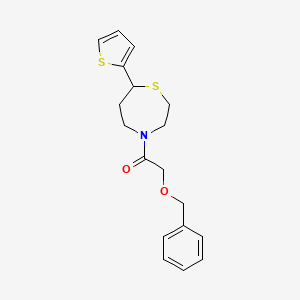
![3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2995261.png)
